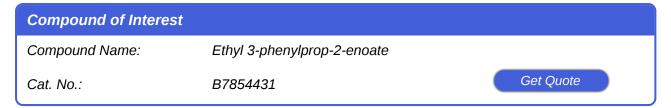


Synthesis and Characterization of Ethyl 3phenylprop-2-enoate: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of **Ethyl 3-phenylprop-2-enoate**, a valuable compound in the pharmaceutical and fragrance industries. This document details established synthetic methodologies, including Fischer-Speier esterification and Claisen-Schmidt condensation, and provides a thorough characterization profile based on modern spectroscopic techniques.

Physicochemical Properties

Ethyl 3-phenylprop-2-enoate, also known as ethyl cinnamate, is an organic compound with the chemical formula C₁₁H₁₂O₂.[1] It is a colorless to pale yellow liquid with a characteristic sweet, fruity, and balsamic odor.[2][3]



Property	Value
Molecular Weight	176.21 g/mol [1][2]
Boiling Point	271 °C[3][4]
Melting Point	6-8 °C[3]
Density	1.049 g/mL at 20 °C[3]
Refractive Index	n20/D 1.558[3]
Solubility	Insoluble in water; miscible with ethanol and ether.[3][4]

Synthesis Methodologies

Two primary methods for the synthesis of **Ethyl 3-phenylprop-2-enoate** are the Fischer-Speier esterification of cinnamic acid and the Claisen-Schmidt condensation of benzaldehyde with ethyl acetate.

Fischer-Speier Esterification

This acid-catalyzed esterification is a direct and common method for producing ethyl cinnamate from cinnamic acid and ethanol.[5][6] The reaction involves the protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol, and subsequent elimination of water to form the ester.

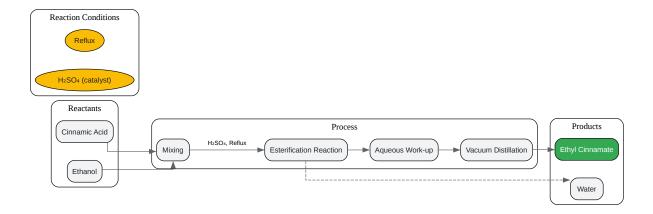
Experimental Protocol:

- In a round-bottom flask equipped with a reflux condenser, combine trans-cinnamic acid, an excess of absolute ethanol, and a catalytic amount of concentrated sulfuric acid.
- Heat the mixture to reflux for a period of 1-10 hours.[5] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- After cooling to room temperature, the excess ethanol is removed under reduced pressure.
- The residue is dissolved in a suitable organic solvent, such as diethyl ether, and washed with a saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted



cinnamic acid.

- The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and filtered.
- The solvent is evaporated to yield the crude ethyl cinnamate, which can be further purified by vacuum distillation.[7]



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Caption: Fischer-Speier Esterification Workflow.

Claisen-Schmidt Condensation

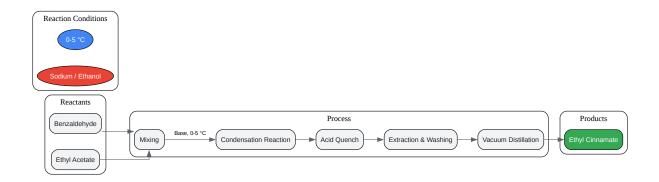
The Claisen-Schmidt condensation provides an alternative route to ethyl cinnamate, involving the base-catalyzed reaction between benzaldehyde and ethyl acetate.[7][8][9] Sodium metal or sodium ethoxide are commonly used as the base.



Experimental Protocol:

- To a two-necked flask fitted with a stirrer and a dropping funnel, add dry xylene and clean sodium metal pieces.[7]
- Heat the mixture with stirring to melt the sodium and create a fine dispersion.[7]
- Cool the flask to 0-5 °C in an ice bath.
- Slowly add a mixture of absolute ethyl acetate and a small amount of absolute ethanol to the sodium suspension.
- Add pure benzaldehyde dropwise to the reaction mixture while maintaining the temperature between 0 and 5 °C.[7] The addition typically takes 1.5 to 2 hours.[7]
- Continue stirring for an additional hour after the benzaldehyde addition is complete, or until
 most of the sodium has reacted.[7]
- Quench the reaction by carefully adding glacial acetic acid, followed by water.
- Separate the organic layer, and extract the aqueous layer with ethyl acetate.[7]
- Combine the organic layers, wash with 6 N hydrochloric acid, and dry over anhydrous sodium sulfate.[7]
- Remove the ethyl acetate by distillation at atmospheric pressure.
- Purify the resulting crude ethyl cinnamate by vacuum distillation, collecting the fraction boiling at 128–133 °C/6 mm Hg.[7]





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Caption: Claisen-Schmidt Condensation Pathway.

Characterization Data

The structure and purity of the synthesized **Ethyl 3-phenylprop-2-enoate** can be confirmed using various spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the different types of protons and their neighboring environments in the molecule.



Chemical Shift (δ)	Multiplicity	Integration	Assignment
1.32	t	3H	-OCH ₂ CH ₃
4.24	q	2H	-OCH ₂ CH ₃
6.43	d	1H	=CH-COOEt
7.24-7.57	m	5H	Aromatic protons
7.67	d	1H	Ph-CH=

Spectra acquired in CDCl₃. Data sourced from[10].

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum is used to identify the different carbon environments within the molecule.

Chemical Shift (δ) ppm	Assignment
14.3	-OCH₂CH₃
60.4	-OCH₂CH₃
118.4	=CH-COOEt
128.1	Aromatic CH
128.9	Aromatic CH
130.2	Aromatic CH
134.5	Aromatic C (quaternary)
144.5	Ph-CH=
166.8	C=O

Spectra acquired in CDCl₃. Data sourced from[10].

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[11][12]



Wavenumber (cm ⁻¹)	Assignment
~3050	Aromatic C-H stretch
~2980	Aliphatic C-H stretch
~1715	C=O (ester) stretch
~1635	C=C (alkene) stretch
~1170	C-O (ester) stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.

m/z	Assignment
176	[M]+ (Molecular ion)
148	[M - C ₂ H ₄] ⁺
131	[M - OC ₂ H ₅] ⁺
103	[C ₆ H ₅ CH=CH] ⁺
77	[C ₆ H ₅] ⁺

Data sourced from [13] [14] [15].

Conclusion

This technical guide has detailed the synthesis of **Ethyl 3-phenylprop-2-enoate** via Fischer-Speier esterification and Claisen-Schmidt condensation, providing comprehensive experimental protocols. Furthermore, a complete characterization profile using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry has been presented, offering researchers and drug development professionals a thorough reference for the preparation and identification of this important chemical compound.



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